3-Aminophenyl dimethylcarbamate
Overview
Description
3-Aminophenyl dimethylcarbamate is an organic compound with the molecular formula C9H12N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of an aminophenyl group attached to a dimethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminophenyl dimethylcarbamate typically involves the reaction of 3-nitrophenol with N,N-dimethylchlorocarbamate in the presence of pyridine and triethylamine. The reaction is carried out at room temperature under an inert atmosphere. The resulting product is then purified through various methods, including recrystallization and chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through a phosgene-free flow-system synthesis. This method involves the reaction of various amines with dimethyl carbonate over solid catalysts such as Fe2O3/SiO2. This environmentally friendly approach reduces the use of hazardous materials and minimizes energy consumption .
Chemical Reactions Analysis
Types of Reactions: 3-Aminophenyl dimethylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
3-Aminophenyl dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 3-Aminophenyl dimethylcarbamate involves its interaction with specific molecular targets. It acts as a reversible cholinesterase inhibitor, which means it can bind to and inhibit the activity of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve impulses.
Comparison with Similar Compounds
- 3-(Dimethylcarbamoyl)oxy-N,N,N-trimethylbenzenaminium bromide
- 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride
- Phenyl dimethylcarbamate
Comparison: Compared to its similar compounds, 3-Aminophenyl dimethylcarbamate is unique due to its specific aminophenyl group, which imparts distinct chemical and biological properties. Its ability to act as a reversible cholinesterase inhibitor sets it apart from other carbamate derivatives .
Properties
IUPAC Name |
(3-aminophenyl) N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(12)13-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEQZFMJKLCAEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173753 | |
Record name | 3-Aminophenyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19962-04-0 | |
Record name | 3-Aminophenyl dimethylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019962040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminophenyl dimethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50173753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the identification of 3-Aminophenyl dimethylcarbamate as a degradation product of neostigmine bromide?
A1: The research paper focuses on identifying previously unknown degradation products of neostigmine bromide in aqueous solutions exposed to elevated temperatures. Through a combination of analytical techniques, including TLC, HPLC, NMR, IR, UV, and mass spectrometry, alongside elemental analysis, the researchers successfully isolated and characterized several degradation products. Among these was this compound (compound 6 in the study). Its identity was further confirmed by comparing it to a synthesized authentic sample. []
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